molecular formula C13H11ClFN B1632461 (2-Chloro-6-fluorophenyl)-P-tolyl-amine

(2-Chloro-6-fluorophenyl)-P-tolyl-amine

Cat. No. B1632461
M. Wt: 235.68 g/mol
InChI Key: LYTJUQLAYSVAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310099B1

Procedure details

Alternatively, a mixture of 169.8 g of crude N-(2′-chloro-6′-fluorophenyl)-4-methylaniline, 172 ml (2.15 mol) of chloroacetyl chloride in 580 ml of toluene is heated under a nitrogen atmosphere for 2 hours at 70°. The reaction is cooled to room temperature, 450 ml of decane is added, and the volatiles are distilled off under 200 mbar pressure at 62-72°. To the mixture is added 150 ml of toluene and 385 g of aluminum chloride (2.87 mol) slowly at 20-40°. The mixture is heated at 120° for 5 hours, cooled to 20°, and added over 30 minutes to 800 ml of ethyl acetate. The mixture is quenched by addition to a pre-cooled solution of 67 ml of 37% hydrochloric acid in 800 ml of water at 20±10°, and the resultant mixture is filtered through a pad of Celite. The organic layer is separated and the volatiles are distilled off. To the residue is added 100 ml of heptane and the mixture is cooled to 0° over a 30 minute period and stirred for one hour. The mixture is filtered and the filter cake is washed three times with 45 ml of heptane. To the crude product is added 90 g of charcoal (DARCO G-60) and 4500 ml of methanol. The mixture is heated to reflux for two hours, cooled to room temperature, and filtered through a pad of Celite. After distilling off 4390 ml of methanol, the mixture is cooled to 15°. The product is collected by filtration, washed three times with 30 ml of methanol, and dried to give N-(2′-chloro-6′-fluorophenyl)-5-methyloxindole.
Quantity
169.8 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
385 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[NH:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1.Cl[CH2:18][C:19](Cl)=[O:20].CCCCCCCCCC.[Cl-].[Al+3].[Cl-].[Cl-]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]1[C:10]2[C:11](=[CH:12][C:13]([CH3:16])=[CH:14][CH:15]=2)[CH2:18][C:19]1=[O:20] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
169.8 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)NC1=CC=C(C=C1)C
Name
Quantity
172 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
580 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
CCCCCCCCCC
Step Three
Name
Quantity
385 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated under a nitrogen atmosphere for 2 hours at 70°
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the volatiles are distilled off under 200 mbar pressure at 62-72°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 120° for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20°
CUSTOM
Type
CUSTOM
Details
The mixture is quenched by addition to a pre-cooled solution of 67 ml of 37% hydrochloric acid in 800 ml of water at 20±10°
FILTRATION
Type
FILTRATION
Details
the resultant mixture is filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DISTILLATION
Type
DISTILLATION
Details
the volatiles are distilled off
ADDITION
Type
ADDITION
Details
To the residue is added 100 ml of heptane
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0° over a 30 minute period
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the filter cake is washed three times with 45 ml of heptane
ADDITION
Type
ADDITION
Details
To the crude product is added 90 g of charcoal (DARCO G-60) and 4500 ml of methanol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
DISTILLATION
Type
DISTILLATION
Details
After distilling off 4390 ml of methanol
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 15°
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
WASH
Type
WASH
Details
washed three times with 30 ml of methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)F)N1C(CC2=CC(=CC=C12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.